2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone
Brand Name: Vulcanchem
CAS No.: 898784-53-7
VCID: VC2289755
InChI: InChI=1S/C16H10F3NO/c17-16(18,19)14-6-2-5-13(9-14)15(21)8-11-3-1-4-12(7-11)10-20/h1-7,9H,8H2
SMILES: C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C16H10F3NO
Molecular Weight: 289.25 g/mol

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone

CAS No.: 898784-53-7

Cat. No.: VC2289755

Molecular Formula: C16H10F3NO

Molecular Weight: 289.25 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone - 898784-53-7

Specification

CAS No. 898784-53-7
Molecular Formula C16H10F3NO
Molecular Weight 289.25 g/mol
IUPAC Name 3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
Standard InChI InChI=1S/C16H10F3NO/c17-16(18,19)14-6-2-5-13(9-14)15(21)8-11-3-1-4-12(7-11)10-20/h1-7,9H,8H2
Standard InChI Key MOFDISBHGFDUGF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone is an organic compound characterized by the presence of a cyanophenyl group and a trifluoromethyl group attached to an acetophenone core. This compound has garnered significant attention in scientific research due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and industry.

Synthesis Methods

The synthesis of 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone typically involves the reaction of 3-cyanobenzaldehyde with 3-trifluoromethylacetophenone. This reaction often uses a base like potassium carbonate in a solvent such as ethanol, followed by heating to facilitate the condensation reaction. Industrial production may employ more efficient methods, such as continuous flow synthesis, to improve yield and scalability.

Chemical Reactions and Applications

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions involve common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Reaction TypeReagentsProducts
OxidationKMnO₄, CrO₃Carboxylic acids, ketones
ReductionLiAlH₄, H₂Amines
SubstitutionHalogens, aminesSubstituted derivatives

Scientific Research Applications

This compound is used as an intermediate in the synthesis of complex organic molecules and in the study of enzyme interactions and metabolic pathways. Its unique structure makes it valuable in medicinal chemistry for drug design, particularly due to its potential anticancer properties.

Biological Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone. These compounds have shown significant antiproliferative effects against various cancer cell lines, including leukemia, melanoma, and breast cancer. The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets, making it a valuable pharmacophore in drug development.

CompoundCell Line TestedGI50 (µM)Activity
Example 9aMDA-MB-4350.197High
Example 9bMDA-MB-4680.500Moderate
Example 9cHCT-150.278High

Safety and Handling

Safety data sheets for 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone are available, providing information on its handling, storage, and emergency procedures. The compound is primarily used in industrial and scientific research settings .

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